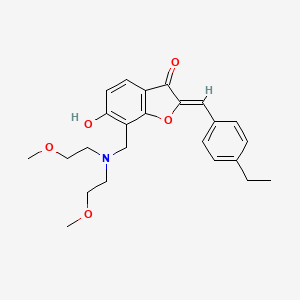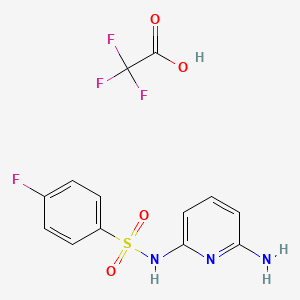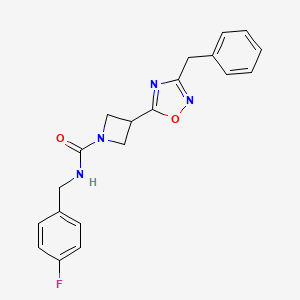
4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their wide range of biological activities and potential as pharmaceutical agents. The compound is likely to possess interesting chemical and biological properties due to the presence of the sulfonamide group and the trifluoromethylphenyl group, which are common motifs in drug design .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the construction of the pyrazole ring followed by functionalization at various positions on the ring. In the case of the compound of interest, the synthesis would likely involve the initial formation of a pyrazole ring, followed by the introduction of the sulfonyl group and the carboxamide moiety. The synthesis of similar compounds has been reported, where pyrazole-3,4-dicarboxamide derivatives were synthesized starting from a nitrophenyl-phenyl-pyrazole precursor . The synthesis process is characterized by the use of spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR for structural characterization .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using quantum mechanical calculations and spectroscopic techniques. For instance, the molecular structural parameters and vibrational frequencies of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, were obtained using Density Functional Theory (DFT) . Such analyses provide insights into the electronic structure, potential energy distribution, and molecular electrostatic potential, which are crucial for understanding the reactivity and interaction of the compound with biological targets .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can react with thiols to afford tetrahydropyrazolo[3,4-e][1,4]diazepin-4-ones . The reactivity of the sulfonamide group in pyrazole derivatives can also be explored, as seen in the coupling of pyrazole-diazonium chlorides with methylene-active methyl phenacyl sulfones to yield triazine derivatives . These reactions demonstrate the versatility of pyrazole derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the trifluoromethyl group and the sulfonamide moiety can significantly affect these properties. The compound's non-linear optical properties, such as electric dipole moment and hyperpolarizability, can be computed using quantum chemical calculations, providing valuable information for the development of materials with specific optical characteristics . Additionally, the thermodynamic properties and reactivity parameters, such as chemical hardness, potential, and electrophilicity, can be calculated to predict the compound's behavior in different environments .
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis Applications
Research in heterocyclic chemistry has explored the synthesis of various derivatives through reactions involving components similar to the query compound. For instance, studies have investigated the synthesis of pyrazole, isoxazole, pyrimidine, and triazine derivatives utilizing reactivity towards different nucleophiles, highlighting the compound's potential utility in synthesizing new heterocyclic compounds with diverse biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Another study described the efficient synthesis of dihydropyrazole from propargyl alcohol and N-sulfonylhydrazone, suggesting a strategy that might be relevant for compounds with similar sulfonyl and diazepane functionalities (Zhu, Wen, Yin, Hong, Lu, & Wang, 2011).
Antimicrobial and Antiproliferative Activities
Certain derivatives related to the query compound have been synthesized and tested for their antimicrobial and antiproliferative activities. For example, the synthesis of pyrazole-sulfonamide derivatives and their evaluation against cancer cell lines have been documented, providing insights into the compound's potential applications in developing new therapeutic agents (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014). This suggests the possibility of using the core structure of the query compound for creating novel compounds with significant biological activities.
Molecular Orbital and Spectroscopic Studies
Quantum mechanical calculations and spectroscopic investigations of compounds containing sulfonylphenyl and trifluoromethylpyrazole motifs have been conducted to analyze their structural parameters, vibrational frequencies, and potential energy distributions. Such studies offer a foundation for understanding the electronic and molecular structure, which is crucial for designing compounds with desired chemical and physical properties (Govindasamy & Gunasekaran, 2015).
Green Synthetic Approaches
There has been a focus on developing green synthetic approaches for the synthesis of heterocyclic compounds, including pyrazoles and isoxazoles, by utilizing 1,3-dipolar cycloaddition methodologies. Such studies underscore the compound's potential in environmentally friendly synthetic routes leading to biologically active molecules (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).
Propiedades
IUPAC Name |
4-(1-methylpyrazol-4-yl)sulfonyl-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O3S/c1-23-12-15(11-21-23)29(27,28)25-8-2-7-24(9-10-25)16(26)22-14-5-3-13(4-6-14)17(18,19)20/h3-6,11-12H,2,7-10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTULKXQPLCFEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517661.png)
![1-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-sulfonamide](/img/structure/B2517662.png)



![(5-Methyl-1,2-oxazol-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2517671.png)
![4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2517673.png)
![3-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2517676.png)


![3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2517679.png)
![3-[3-[4-(Methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2517681.png)
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea](/img/structure/B2517682.png)
